molecular formula C13H20Si B14316161 Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- CAS No. 105941-67-1

Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-

Cat. No.: B14316161
CAS No.: 105941-67-1
M. Wt: 204.38 g/mol
InChI Key: AJRSFHYDAJWRIV-UHFFFAOYSA-N
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Description

Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- is an organosilicon compound with the molecular formula C13H20Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl[2-(phenylmethyl)-2-propenyl]- typically involves the reaction of allyltrimethylsilane with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of silane, trimethyl[2-(phenylmethyl)-2-propenyl]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products.

Comparison with Similar Compounds

Similar Compounds

  • Silane, benzyltrimethyl-
  • Trimethylallylsilane
  • Trimethylsilane

Uniqueness

Silane, trimethyl[2-(phenylmethyl)-2-propenyl]- is unique due to its specific structure, which combines the properties of both allyl and benzyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its counterparts, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

105941-67-1

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

2-benzylprop-2-enyl(trimethyl)silane

InChI

InChI=1S/C13H20Si/c1-12(11-14(2,3)4)10-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3

InChI Key

AJRSFHYDAJWRIV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=C)CC1=CC=CC=C1

Origin of Product

United States

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